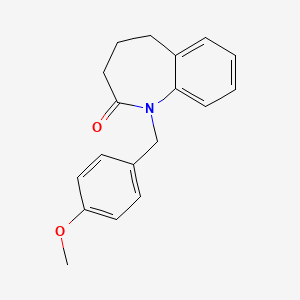

1-(4-methoxybenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Description

1-(4-Methoxybenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a benzazepinone derivative characterized by a seven-membered nitrogen-containing ring fused to a benzene moiety. The compound features a 4-methoxybenzyl substituent at the N1 position, which confers distinct electronic and steric properties. Benzazepinones are pharmacologically significant scaffolds, often explored for central nervous system (CNS) activity, enzyme inhibition, or as intermediates in drug synthesis . Its molecular formula is inferred as C₁₈H₁₉NO₂ (MW ~283.33 g/mol), combining the parent structure (C₁₀H₁₁NO) and the 4-methoxybenzyl group (C₈H₈O).

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-21-16-11-9-14(10-12-16)13-19-17-7-3-2-5-15(17)6-4-8-18(19)20/h2-3,5,7,9-12H,4,6,8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPOXVMDEZLNIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)CCCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201159509 | |

| Record name | 1,3,4,5-Tetrahydro-1-[(4-methoxyphenyl)methyl]-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201159509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818805 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

303987-99-7 | |

| Record name | 1,3,4,5-Tetrahydro-1-[(4-methoxyphenyl)methyl]-2H-1-benzazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303987-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4,5-Tetrahydro-1-[(4-methoxyphenyl)methyl]-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201159509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride and 1,2,3,4-tetrahydroisoquinoline.

Formation of Intermediate: The 4-methoxybenzyl chloride is reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as sodium hydride (NaH) to form the intermediate 1-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline.

Cyclization: The intermediate undergoes cyclization under acidic conditions, typically using hydrochloric acid (HCl), to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium iodide (NaI) in acetone.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium iodide (NaI) in acetone or other polar aprotic solvents.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-Methoxybenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(4-methoxybenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one are compared below with analogous benzazepinones, benzodiazepines, and derivatives (Table 1). Key differences in substituents, molecular properties, and biological relevance are highlighted.

Table 1. Comparative Analysis of this compound and Analogues

Structural and Electronic Comparisons

- In contrast, the 4-fluorobenzyl analogue () exhibits electron-withdrawing effects, which may improve membrane permeability due to increased lipophilicity .

- Core Modifications: Benzodiazepines (e.g., and ) incorporate a second nitrogen in the seven-membered ring, enabling additional hydrogen bonding and expanded pharmacological profiles (e.g., anxiolytic or sedative effects) . The 5-(methoxyimino) variant () forms an oxime ether, confirmed by X-ray crystallography, which stabilizes the structure and confers anti-parasitic activity against trypanosomes .

Biological Activity

1-(4-Methoxybenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 219.27 g/mol. The structure features a benzazepine core with a methoxybenzyl substituent, which is believed to influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzazepine compounds can inhibit bacterial growth.

- Antiviral Activity : Similar structures have shown potential in inhibiting viral replication, particularly against HIV.

- Neuroprotective Effects : Some studies indicate potential neuroprotective properties which could be beneficial in neurodegenerative diseases.

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways of pathogens or cancer cells.

- Receptor Modulation : It may interact with neurotransmitter receptors, providing potential applications in treating psychiatric disorders.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzazepine derivatives against common bacterial strains. Results indicated that certain modifications to the benzazepine structure enhanced antibacterial activity significantly:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli | 12 µg/mL |

| 2 | S. aureus | 8 µg/mL |

| 3 | P. aeruginosa | 16 µg/mL |

The compound demonstrated lower MIC values compared to standard antibiotics, indicating its potential as an antimicrobial agent .

Antiviral Activity

Research into the antiviral properties of similar benzazepine derivatives revealed promising results against HIV. For instance, a derivative showed IC50 values in the low nanomolar range with minimal cytotoxicity:

| Derivative | IC50 (nM) | Cytotoxicity (CC50) (µM) |

|---|---|---|

| R86183 | 0.3 | >100 |

| R86184 | 0.5 | >100 |

These findings suggest that structural modifications can lead to enhanced antiviral activity while maintaining low toxicity .

Neuroprotective Effects

In a neuropharmacological study, the compound was evaluated for its ability to protect neuronal cells from oxidative stress. The results indicated significant neuroprotection at concentrations as low as 10 µM:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 70 |

This suggests that the compound may have therapeutic potential in neurodegenerative conditions such as Alzheimer's disease .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(4-methoxybenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, and how do reaction conditions impact purity?

Methodological Answer: Synthesis involves multi-step protocols, including cyclization and functionalization. Key steps:

- Core formation : Knoevenagel condensation or Friedländer annulation to construct the benzazepinone scaffold.

- Acylation/alkylation : Introduction of the 4-methoxybenzyl group via nucleophilic substitution or acyl chloride coupling under basic conditions (e.g., triethylamine in DCM).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Critical factors: Temperature (60–80°C for cyclization), solvent polarity (DMF for polar intermediates), and catalyst choice (e.g., H2SO4 for acid-mediated cyclization ).

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Core formation | Knoevenagel, 70°C, 12h | 45 | 92% |

| Acylation | 4-Methoxybenzyl chloride, Et3N, DCM | 78 | 85% |

| Cyclization | H2SO4, reflux | 65 | 90% |

Q. How is structural integrity validated for this compound?

Methodological Answer:

- X-ray crystallography : Resolves stereochemistry (e.g., monoclinic P21/c space group, a = 7.97 Å, b = 16.43 Å ).

- NMR/IR spectroscopy : Key markers include methoxy proton singlet (δ 3.8 ppm in ¹H NMR), carbonyl stretch (~1680 cm⁻¹ in IR) .

- Mass spectrometry : Molecular ion peak matching calculated m/z (e.g., 337.4 for C19H19NO3).

Q. What are the primary biological screening assays for this compound?

Methodological Answer:

- Receptor binding assays : GABAA or serotonin receptors (competitive displacement using radiolabeled ligands, IC50 calculations ).

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2, IC50 dose-response curves).

- Solubility/pharmacokinetics : HPLC-based logP determination and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products?

Methodological Answer:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves regioselectivity .

- Catalyst screening : Pd/C or organocatalysts for selective C–N bond formation.

- DoE (Design of Experiments) : Statistically optimizes parameters like temperature, solvent ratio, and catalyst loading .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay standardization : Use identical cell lines (e.g., HEK-293 for receptor studies) and control compounds.

- Metabolite profiling : LC-MS to identify degradation products affecting activity.

- Structural analogs : Compare with 4-chloro or 7-fluoro derivatives to isolate substituent effects .

Q. How can computational modeling predict the compound’s interaction with neurological targets?

Methodological Answer:

- Molecular docking : AutoDock Vina to simulate binding to GABAA (PDB: 6X3T).

- QSAR models : Correlate methoxybenzyl group orientation with IC50 values .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.

Q. What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

Q. How does the methoxybenzyl group influence pharmacokinetics?

Methodological Answer:

Q. What advanced techniques characterize crystalline polymorphs?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.